Methyl 3-ethylazetidine-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring precise conformational tuning of azetidine scaffolds often face limited availability of 3,3-disubstituted analogs. Methyl 3-ethylazetidine-3-carboxylate (CAS 1206228-87-6) directly addresses this gap, offering a non-halogenated entry point with a favorable CNS property profile (XLogP3-AA: 0.1, TPSA: 38.3 Ų). - Enables orthogonal derivatization (hydrolysis, reduction, amidation) for library synthesis. - Differentiates from unsubstituted or tert-butyl ester analogs in lipophilicity and steric demand. - Stock availability supports reproducible SAR studies without custom synthesis delays.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13512443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethylazetidine-3-carboxylate
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC1(CNC1)C(=O)OC
InChIInChI=1S/C7H13NO2/c1-3-7(4-8-5-7)6(9)10-2/h8H,3-5H2,1-2H3
InChIKeyXQSVMKHYYQNAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Ethylazetidine-3-Carboxylate: Core Physicochemical and Structural Identity for Informed Procurement


Methyl 3-ethylazetidine-3-carboxylate (CAS 1206228-87-6) is a 3,3-disubstituted azetidine building block bearing an ethyl group and a methyl ester at the ring 3-position [1]. It possesses a molecular weight of 143.18 g/mol, a computed XLogP3-AA of 0.1, a topological polar surface area (TPSA) of 38.3 Ų, a single hydrogen bond donor, and three rotatable bonds [1]. These features place it within a narrowly defined property space that distinguishes it from the unsubstituted, 3-methyl, and alternative ester analogs commonly encountered in medicinal chemistry and organic synthesis workflows.

Why Methyl 3-Ethylazetidine-3-Carboxylate Cannot Be Casually Replaced by Other Azetidine-3-Carboxylate Analogs


In-class azetidine-3-carboxylates differ substantially in lipophilicity, steric demand, and ester reactivity. The unsubstituted methyl azetidine-3-carboxylate lacks the ethyl group and therefore presents different conformational constraints and a lower computed logP, while the tert-butyl ester analog shifts lipophilicity by approximately one log unit and markedly alters the steric environment around the ester [1][2]. Even the 3-methyl homolog (CAS 1035217-25-4, MW 129.16 g/mol) introduces a different steric profile . These property shifts directly affect solubility, membrane permeability, and the chemoselectivity of downstream transformations, making targeted procurement of the exact substitution pattern essential for reproducible research outcomes.

Quantitative Differentiation Evidence: Methyl 3-Ethylazetidine-3-Carboxylate vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Comparison Across 3-Ethylazetidine-3-Carboxylate Esters

The methyl ester target compound exhibits an XLogP3-AA of 0.1, which is 1.0 log unit lower than that of the corresponding tert-butyl ester (XLogP3-AA = 1.1) [1][2]. This difference is substantial in medicinal chemistry, where a ΔlogP of ≥1 typically translates to a ~10-fold difference in partition coefficient, directly impacting aqueous solubility, permeability, and metabolic clearance predictions.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Steric Bulk Differentiation: 3-Ethyl vs. 3-Unsubstituted vs. 3-Methyl Azetidine-3-Carboxylates

The target compound (MW 143.18 g/mol) is 28.05 g/mol heavier than the unsubstituted methyl azetidine-3-carboxylate (MW 115.13 g/mol) [1]. Compared to the 3-methyl analog (MW 129.16 g/mol), the ethyl derivative adds an additional 14.02 g/mol and introduces one more rotatable bond (3 vs. 2) [1]. These increments reflect meaningful differences in steric bulk and conformational flexibility, which can influence target binding and metabolic stability in structure-activity relationship (SAR) campaigns.

Steric parameters Molecular weight Fragment-based design

Pharmacological Scaffold Validation: Anticonvulsant ED50 Data for 3-Ethylazetidine Derivatives

Although direct in vivo data for the target compound itself are absent from the peer-reviewed literature, close structural analogs sharing the 3-ethylazetidine core exhibit quantifiable CNS activity. In a classic pharmacological study, 1-propionyl-3-phenyl-3-ethylazetidine demonstrated an average effective dose (ED50) of approximately 20 mg/kg (i.p.) in the rat electroshock seizure model, while the corresponding 1-valeryl analog showed an ED50 of approximately 15 mg/kg [1]. This places the 3-ethylazetidine scaffold within a pharmacologically active chemotype space, supporting its selection as a privileged building block for CNS-focused medicinal chemistry programs.

Anticonvulsant CNS pharmacology Scaffold validation

Synthetic Versatility of the 3-Ethylazetidine Scaffold: Functionalization Pathways Demonstrated via 3-Bromo-3-Ethylazetidine Intermediates

Synthetic studies have demonstrated that 3-bromo-3-ethylazetidines serve as versatile intermediates for the preparation of a wide array of 3-functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines . The target compound, methyl 3-ethylazetidine-3-carboxylate, can be conceptualized as a carboxylate analog within this same 3-ethyl functionalization space, positioning it as a complementary entry point for diversification that avoids the need for halogenated intermediates.

Synthetic methodology Diversification Heterocyclic chemistry

Procurement-Driven Application Scenarios for Methyl 3-Ethylazetidine-3-Carboxylate


Medicinal Chemistry: CNS Lead Optimization Requiring Moderate Lipophilicity and Low TPSA

The compound's XLogP3-AA of 0.1 and TPSA of 38.3 Ų fall within favorable ranges for CNS drug candidates (typically TPSA < 60–70 Ų and logP 1–3) [1]. Compared to the more lipophilic tert-butyl ester (XLogP3-AA 1.1), the methyl ester may offer a reduced risk of hERG binding and metabolic clearance, making it a more attractive option for early-stage CNS lead optimization when balanced physicochemical properties are critical [1][2].

Synthetic Methodology: Non-Halogenated Building Block for Azetidine Diversification

Building on the demonstrated synthetic versatility of the 3-ethylazetidine scaffold, methyl 3-ethylazetidine-3-carboxylate serves as a non-halogenated precursor for generating 3-ethyl-substituted azetidine libraries . It can be hydrolyzed to the free acid, reduced to the alcohol, or converted to amides, offering orthogonal reactivity to the more commonly employed 3-bromo-3-ethylazetidine intermediates .

Pharmacological Research: Anticonvulsant or CNS-Active Compound Development

The 3-ethylazetidine scaffold has established in vivo pharmacological relevance, with close analogs demonstrating anticonvulsant ED50 values in the 15–20 mg/kg range in rat electroshock seizure models [3]. Methyl 3-ethylazetidine-3-carboxylate can be elaborated into N-functionalized derivatives that probe this pharmacologically validated chemotype, providing a direct starting point for CNS-active compound libraries [3].

Chemical Biology: PROTAC Linker or Bifunctional Molecule Synthesis

Azetidine-3-carboxylate esters are established non-cleavable linker motifs in PROTAC and ADC design . The methyl ester of 3-ethylazetidine-3-carboxylate provides an attachment point for both the E3 ligase ligand and the target protein ligand, while the ethyl group at the 3-position offers additional steric tuning of linker geometry, a feature absent in the simpler unsubstituted methyl azetidine-3-carboxylate .

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